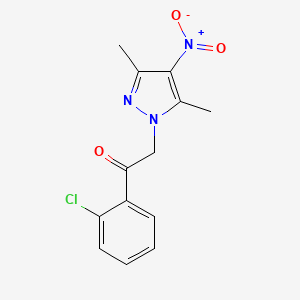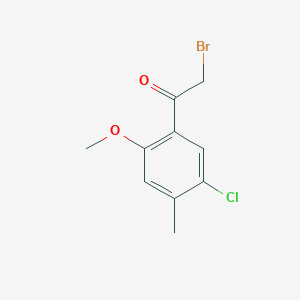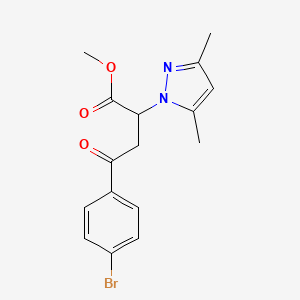![molecular formula C22H25N3O3 B1226392 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)
2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Derivatives : The compound has been utilized in the synthesis of various chemical derivatives. For instance, Tozkoparan et al. (1999) synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, which were tested for anti-inflammatory activities (Tozkoparan et al., 1999).
Structural Modifications and Aggregation : Nagarajaiah and Begum (2014) explored structural modifications of thiazolopyrimidines, including a compound related to 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid, leading to changes in supramolecular aggregation and conformational features (Nagarajaiah & Begum, 2014).
Pharmaceutical Research
Antihypertensive Activity : Sharma et al. (2010) reported on the synthesis of derivatives with antihypertensive activity, showcasing the potential pharmaceutical applications of the compound (Sharma, Kohli, & Sharma, 2010).
Co-crystallization Studies : Zhai et al. (2017) conducted co-crystallization studies of a benzimidazole derivative with carboxylic acids, which is relevant to the understanding of the crystal structure and stability of such compounds (Zhai et al., 2017).
Angiotensin II Receptor Antagonists : Kubo et al. (1993) synthesized novel angiotensin II receptor antagonists related to 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid, highlighting its importance in cardiovascular research (Kubo et al., 1993).
Biological and Chemical Properties
Synthesis of Benzimidazole Derivatives : Göker et al. (1995) synthesized 1,2-dialkyl-benzimidazole-5(6)-carboxylic acids, including methyl esters, highlighting the chemical properties and potential applications in various fields (Göker et al., 1995).
Anti-Breast Cancer Agents : Karthikeyan et al. (2017) evaluated novel benzimidazole derivatives, including 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, for their anti-breast cancer properties, demonstrating the compound's significance in oncology research (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Immunotropic Activity : Nawrocka and Zimecki (1998) synthesized derivatives of 2-aminobenzimidazole, showing its potential in immunological assays, which could have implications for immune response research (Nawrocka & Zimecki, 1998).
Propiedades
Nombre del producto |
2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C22H25N3O3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
[2-(3-methylbutan-2-ylamino)-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)15(3)23-21(26)13-28-22(27)17-10-11-20-19(12-17)24-16(4)25(20)18-8-6-5-7-9-18/h5-12,14-15H,13H2,1-4H3,(H,23,26) |
Clave InChI |
ZTNNFWYALCMNJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OCC(=O)NC(C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)

![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)



![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)
![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)
